(1S-Trans)-2-(4-tert-butylphenoxy)cyclohexanol
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Overview
Description
(1S-Trans)-2-(4-tert-butylphenoxy)cyclohexanol: is an organic compound with the molecular formula C16H24O2 It is a cyclohexanol derivative where the hydroxyl group is attached to a cyclohexane ring, which is further substituted with a 4-tert-butylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S-Trans)-2-(4-tert-butylphenoxy)cyclohexanol typically involves the reaction of cyclohexene oxide with sodium p-tert-butylphenoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer. The process involves:
- The reaction is conducted in an appropriate solvent, such as tetrahydrofuran (THF), at a temperature range of 0-25°C.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Cyclohexene oxide: as the starting material.
Sodium p-tert-butylphenoxide: as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S-Trans)-2-(4-tert-butylphenoxy)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products:
Oxidation: Formation of 2-(4-tert-butylphenoxy)cyclohexanone.
Reduction: Formation of 2-(4-tert-butylphenoxy)cyclohexane.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S-Trans)-2-(4-tert-butylphenoxy)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an allosteric modulator, enhancing or inhibiting the activity of a receptor in a dose-dependent manner.
Comparison with Similar Compounds
- 2-(4-tert-butylphenoxy)cyclohexanol
- Cyclohexanol, 2-(4-(1,1-dimethylethyl)phenoxy)-
- 2-[4-(2-Methyl-2-propanyl)phenoxy]cyclohexanol
Comparison:
- Structural Differences: While these compounds share a similar core structure, variations in the substituents can lead to differences in their chemical and physical properties.
- Unique Properties: (1S-Trans)-2-(4-tert-butylphenoxy)cyclohexanol is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C16H24O2 |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(1S,2S)-2-(4-tert-butylphenoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3/t14-,15-/m0/s1 |
InChI Key |
FTIXUILRMBSXNS-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)O[C@H]2CCCC[C@@H]2O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O |
Origin of Product |
United States |
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